N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-N’-(3-methylphenyl)oxamide
- N-[(4-chlorophenyl)methyl]-N’-(3-chlorophenyl)oxamide
- N-[(4-chlorophenyl)methyl]-N’-(3-bromophenyl)oxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-N’-(3-fluorophenyl)oxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source
|
Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6206-09-3 |
Source
|
Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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